

# Comprehensive Profile: 2-Nitrobenzaldehyde Tosylhydrazone

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## Compound of Interest

Compound Name:	2-Nitrobenzaldehyde tosylhydrazone
CAS No.:	58809-90-8
Cat. No.:	B3868574

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Physicochemical Characterization, Synthesis, and Mechanistic Utility

## Part 1: Executive Technical Summary

**2-Nitrobenzaldehyde tosylhydrazone** (CAS: 58809-90-8) is a specialized sulfonylhydrazone derivative utilized primarily as a stable precursor for reactive intermediates in organic synthesis. With a molecular weight of 319.34 g/mol, it serves as a critical reagent in the Bamford-Stevens and Shapiro reactions, facilitating the generation of diazo compounds and carbenes under controlled conditions.

Unlike its parent compound, 2-nitrobenzaldehyde—widely known for its utility as a photolabile "caging" group—the tosylhydrazone derivative is engineered for nucleophilic addition-elimination sequences. Its ortho-nitro substituent provides unique electronic effects, influencing the stability of the resulting diazo intermediates and offering potential orthogonal photochemical reactivity.

## Part 2: Physicochemical Specifications

The following data aggregates experimentally verified properties for identification and quality control.

Parameter	Specification	Notes
Molecular Weight	319.34 g/mol	Calculated from C <sub>14</sub> H <sub>13</sub> N <sub>3</sub> O <sub>4</sub> S
Molecular Formula	C <sub>14</sub> H <sub>13</sub> N <sub>3</sub> O <sub>4</sub> S	High sulfur/nitrogen content requires elemental analysis for purity verification.
CAS Number	58809-90-8	Primary identifier.[1][2][3]
Appearance	Yellow crystalline powder	Color arises from the nitro-aromatic conjugation.
Melting Point	153–156 °C	Sharp melting range indicates high purity; broad range suggests hydrolysis.
Solubility	DMSO, DMF, MeOH (Hot)	Limited solubility in non-polar solvents (Hexane, Et <sub>2</sub> O).
Stability	Moisture Sensitive	Hydrolyzes back to aldehyde and hydrazide under acidic aqueous conditions.

## Part 3: Synthetic Protocols & Validation

### Rationale of Synthesis

The synthesis relies on the condensation of 2-nitrobenzaldehyde with p-toluenesulfonyl hydrazide. This is a classic Schiff base formation, driven by the nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration.

### Method A: Classical Solution-Phase Synthesis

Best for: Large-scale preparations requiring high purity.

- Stoichiometry: Dissolve 2-nitrobenzaldehyde (1.0 eq) in minimal hot ethanol or methanol.

- Addition: Add p-toluenesulfonyl hydrazide (1.0–1.05 eq). The slight excess ensures complete consumption of the aldehyde.
- Catalysis: Add a catalytic amount of glacial acetic acid or HCl (1–2 drops per 5 mmol).
  - Mechanistic Note: Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity and accelerating the rate-determining nucleophilic attack.
- Reflux: Heat to reflux for 30–60 minutes. A heavy precipitate (the product) typically forms upon cooling.
- Isolation: Filter the solid, wash with cold ethanol and diethyl ether to remove unreacted aldehyde/hydrazide.
- Recrystallization: If necessary, recrystallize from ethanol/water.

## Method B: Green Solvent-Free Synthesis (Grinding)

Best for: Rapid screening and environmental compliance.

- Grinding: Place equimolar amounts of aldehyde and hydrazide in a mortar.
- Reaction: Grind vigorously with a pestle for 5–10 minutes. The mixture will often liquefy briefly (eutectic melt) before solidifying as water is released and the product forms.
- Workup: Wash the resulting solid with ether and dry under vacuum.

## Self-Validating QC Protocol

To ensure the integrity of the synthesized ligand, verify the following spectroscopic markers:

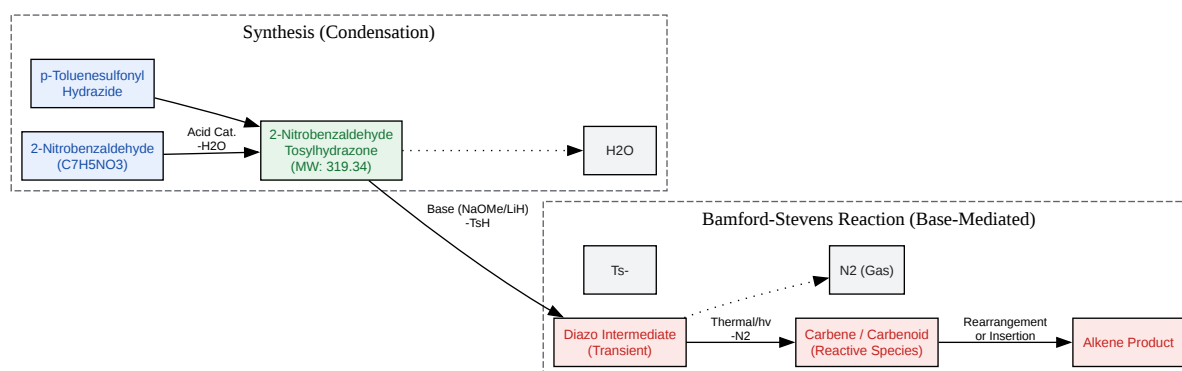
- $^1\text{H}$  NMR (DMSO- $d_6$ ): Look for the disappearance of the aldehyde proton (~10.4 ppm) and the appearance of the hydrazone -CH=N- singlet (typically 7.9–8.5 ppm) and the sulfonamide -NH- singlet (11.5–12.0 ppm).
- IR Spectroscopy: Confirm the absence of the C=O stretch ( $1690\text{ cm}^{-1}$ ) and the presence of the C=N stretch (~ $1595\text{ cm}^{-1}$ ).

## Part 4: Mechanistic Architecture

The primary utility of **2-nitrobenzaldehyde tosylhydrazone** lies in its ability to decompose into reactive species. The two dominant pathways are the Synthesis Pathway (formation) and the Bamford-Stevens Decomposition (application).

### Synthesis & Application Pathways

The diagram below illustrates the logical flow from precursors to the active carbene intermediate.



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Figure 1: Reaction architecture showing the synthesis of the tosylhydrazone and its subsequent activation to diazo and carbene species via the Bamford-Stevens protocol.

### Mechanistic Insight: The Bamford-Stevens Reaction

When treated with a strong base (e.g., NaOMe, LiH), **2-nitrobenzaldehyde tosylhydrazone** undergoes deprotonation followed by the elimination of the p-toluenesulfinate anion.

- Diazo Formation: The resulting intermediate is 2-nitrophenyldiazomethane.
- Decomposition:
  - Protic Solvents: The diazo species is protonated to a diazonium ion, leading to carbocationic chemistry (Wagner-Meerwein rearrangements).
  - Aprotic Solvents: Thermal or photochemical decomposition yields the carbene.
- Role of the Nitro Group: The ortho-nitro group is electron-withdrawing.[4] In carbene chemistry, this can destabilize the singlet carbene relative to the triplet, or facilitate intramolecular insertion reactions (e.g., forming nitroso-benzocyclopropenes, though less common than simple alkene formation).

## Part 5: References

- PubChem. (2025).[3] **2-Nitrobenzaldehyde tosylhydrazone** | C14H13N3O4S.[1][2][3] National Library of Medicine. [Link](#)
- Bamford, W. R., & Stevens, T. S. (1952). The decomposition of p-toluenesulfonylhydrazones by alkali. *Journal of the Chemical Society*.
- BenchChem. (2025).[5] Application Notes and Protocols for the Photochemical Cleavage of 2-Nitrobenzaldehyde. [Link](#)
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